![molecular formula C13H11Cl2N3O2 B2589648 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide CAS No. 242471-86-9](/img/structure/B2589648.png)
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide
Overview
Description
The compound 1-(2,4-Dichlorobenzyl)piperazine is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Synthesis Analysis
A method for synthesizing 2,4-dichlorobenzoyl chloride, which could be a precursor in the synthesis of related compounds, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid .Molecular Structure Analysis
The results of an X-ray structure determination and a quantum-chemical conformational analysis on the compound 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid are reported .Chemical Reactions Analysis
2,4-dichlorobenzonitrile were prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .Physical And Chemical Properties Analysis
The compound 1-(2,4-Dichlorobenzyl)piperazine has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Anticancer Potential
In addition to combination therapy, miconazole itself has been investigated as a potential anticancer agent. It inhibits angiogenesis (blood vessel formation) and suppresses tumor growth. Researchers explore its use against various cancer types, including breast and lung cancer.
These applications highlight the versatility of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole in scientific research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting compound for future investigations . If you’d like more details on any specific application, feel free to ask!
Mechanism of Action
The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Safety and Hazards
Future Directions
There are many potential future directions for research involving compounds similar to “1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide”. One area of interest is its potential use as an anti-cancer agent . Further studies are needed to determine the optimal dosage and administration of such compounds.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-4-3-8(11(15)6-9)7-18-5-1-2-10(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSQUDXCOXUXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328066 | |
Record name | 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide | |
CAS RN |
242471-86-9 | |
Record name | 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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